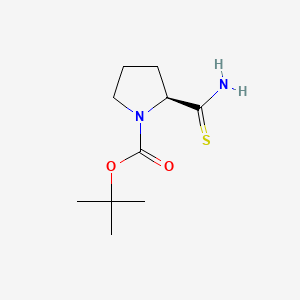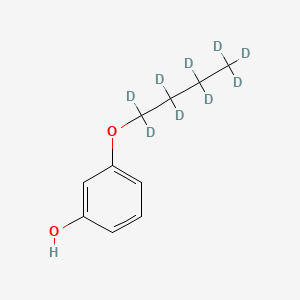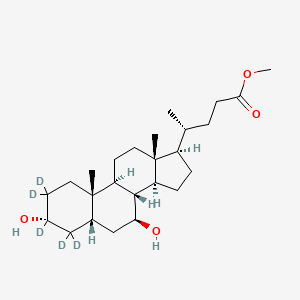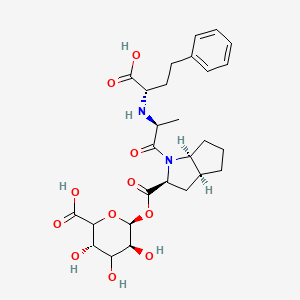
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl (S)-2-carbamothioylpyrrolidine-1-carboxylate” is a chemical compound with the formula C13H16N2O2S . It has a molecular weight of 264.34 .
Synthesis Analysis
The synthesis of this compound involves the use of Lawesson’s reagent added to a stirred slurry of benzyl (S)-2-carbamoyl-pyrrolidine-1-carboxylate in toluene at ambient temperature . The reaction mixture is heated to 100°C for 3 hours, after which the solvents are removed . The residue is then purified by flash silica gel chromatography .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the available sources .Applications De Recherche Scientifique
Environmental and Industrial Applications
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, while not directly mentioned, can be related to studies on its structural relatives or applications in broader chemical contexts. Synthetic phenolic antioxidants, similar in structural complexity, have been reviewed for their environmental occurrence, fate, human exposure, and toxicity. These compounds are essential for various industrial and commercial products to prevent oxidative reactions and prolong shelf life. However, their ubiquity raises concerns about environmental pollution and human health impacts, necessitating future research into less toxic alternatives and understanding their environmental behaviors (Liu & Mabury, 2020).
Moreover, the study of natural neo acids, neo alkanes, and their derivatives, including those containing tertiary butyl groups, highlights their potential for creating bioactive compounds with applications in pharmaceuticals, cosmetics, and agriculture (Dembitsky, 2006). These naturally occurring and synthetic compounds demonstrate significant biological activities, making them promising candidates for future chemical preparations.
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of related ethers, such as ethyl tert-butyl ether (ETBE), provides insights into the challenges and potential strategies for mitigating pollution from chemical compounds. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, which could inform bioremediation efforts for similar substances (Thornton et al., 2020).
Synthetic Routes and Chemical Decomposition
The synthetic routes and chemical decomposition of related compounds offer a glimpse into the complex chemistry involved in producing and breaking down these substances. For instance, the synthetic routes of vandetanib, involving tert-butyl carboxylate derivatives, highlight the industrial relevance and the need for efficient production methods (Mi, 2015). Similarly, studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor show innovative approaches to converting pollutants into less harmful substances (Hsieh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708313 | |
| Record name | tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101410-18-8 | |
| Record name | tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)




